Comprehensive Technical Guide on the Physical and Chemical Properties of Methyl 2-hydroxy-5-(methylsulfonyl)benzoate
Comprehensive Technical Guide on the Physical and Chemical Properties of Methyl 2-hydroxy-5-(methylsulfonyl)benzoate
Executive Summary
Methyl 2-hydroxy-5-(methylsulfonyl)benzoate (CAS: 101371-44-2) is a highly functionalized aromatic ester that serves as a critical advanced intermediate in modern drug discovery. Structurally derived from salicylic acid, the incorporation of a para-methylsulfonyl group fundamentally alters the electronic landscape of the phenolic core. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic protocols, specifically highlighting its role in the development of Glycine Transporter 1 (GLYT-1) inhibitors for central nervous system (CNS) indications[1].
Molecular Identity & Physicochemical Profiling
Understanding the baseline physical properties is essential for solvent selection, reaction scaling, and downstream purification. The following table consolidates the quantitative data for this compound,[2].
| Property | Value |
| IUPAC Name | Methyl 2-hydroxy-5-(methylsulfonyl)benzoate |
| CAS Number | 101371-44-2 |
| Molecular Formula | C9H10O5S |
| Molecular Weight | 230.24 g/mol |
| Appearance | White to off-white solid |
| Commercial Purity Standard | >96% (HPLC) |
| Solubility Profile | Sparingly soluble in water; highly soluble in DMSO, DMF, Acetone, and Ethyl Acetate |
| Topological Polar Surface Area (TPSA) | ~85-100 Ų (Estimated based on functional groups) |
Chemical Reactivity & Mechanistic Pathways
As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does during complex multi-step syntheses. The reactivity is governed by the interplay of three functional groups:
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Electronic Effects on the Phenolic Core: The strongly electron-withdrawing methylsulfonyl ( −SO2CH3 ) group at the para position relative to the hydroxyl group significantly stabilizes the phenoxide anion via resonance and inductive effects. This lowers the pKa of the phenol compared to unsubstituted methyl salicylate. Consequently, chemoselective O-alkylation can be achieved using milder bases (e.g., K2CO3 ) without risking premature hydrolysis of the methyl ester[1].
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Ester Hydrolysis Dynamics: In its native state, the methyl ester is electronically stabilized by an intramolecular hydrogen bond with the adjacent hydroxyl group. However, once the hydroxyl group is alkylated (breaking the H-bond network), the ester becomes highly susceptible to standard saponification (e.g., LiOH/H2O ), allowing for orthogonal deprotection strategies.
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Aromatic Ring Deactivation: Both the ester and the sulfonyl groups are meta-directing deactivators. This renders the aromatic ring highly resistant to unwanted electrophilic aromatic substitution (EAS) side reactions during aggressive downstream functionalization.
Synthetic Methodologies & Protocols
The most efficient and modern approach to synthesizing Methyl 2-hydroxy-5-(methylsulfonyl)benzoate utilizes a transition-metal-catalyzed cross-coupling strategy, avoiding the harsh conditions of traditional chlorosulfonation.
Figure 1: Copper-catalyzed cross-coupling synthesis of the target methylsulfonyl ester.
Step-by-Step Protocol: Copper-Catalyzed Sulfonylation
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Step 1: Reagent Preparation: Charge a dry Schlenk flask with methyl 5-bromo-2-hydroxybenzoate (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).
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Causality: CuI acts as the active catalyst for the cross-coupling. L-proline serves as a bidentate ligand to stabilize the Cu(I) intermediate, preventing its disproportionation or oxidation into inactive Cu(II) species.
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Step 2: Solvent Addition & Degassing: Add anhydrous DMSO and NaOH (0.2 eq). Purge the system with Argon for 15 minutes.
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Causality: DMSO is selected for its high dielectric constant, which effectively solvates the highly polar sodium methanesulfinate salt. Argon purging is a strict requirement to prevent oxidative degradation of the catalyst.
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Step 3: Thermal Activation: Heat the reaction mixture to 110°C for 24 hours under continuous stirring. Use TLC (Hexane:EtOAc 7:3) as an In-Process Control (IPC) to verify the consumption of the starting material.
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Step 4: Work-up: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, then dry over anhydrous Na2SO4 .
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Step 5: Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield the target compound.
Pharmaceutical Applications: GLYT-1 Inhibitor Workflow
Methyl 2-hydroxy-5-(methylsulfonyl)benzoate is prominently featured in the patent literature (e.g., Hoffmann-La Roche / Janssen Pharmaceutica) as a core building block for synthesizing piperazine-based GLYT-1 inhibitors, which are investigated for treating schizophrenia and cognitive disorders[1].
Figure 2: Synthetic workflow for GLYT-1 inhibitors utilizing the target compound.
Step-by-Step Protocol: Derivatization to Active Pharmaceutical Ingredient (API)
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Step 1: O-Alkylation: Dissolve the target ester (0.50 g) in acetone. Add K2CO3 (0.60 g) and 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate (0.67 g). Stir the suspension at 60°C for 5 hours[1].
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Causality: K2CO3 is basic enough to deprotonate the activated phenol but mild enough to leave the methyl ester intact. The triflate is a superior leaving group, ensuring rapid and quantitative O-alkylation.
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Step 2: Hydrolysis: Remove the acetone under vacuum, dissolve the crude intermediate in a THF/MeOH/H2O mixture, and add LiOH (2.0 eq). Stir at room temperature until IPC (HPLC) confirms complete ester hydrolysis. Acidify with 1M HCl to precipitate the free carboxylic acid.
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Step 3: Amide Coupling: React the resulting carboxylic acid with a substituted piperazine using HATU and DIPEA in DMF.
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Causality: HATU generates a highly reactive O-Atab ester intermediate. This is critical because the ortho-alkoxy substituted benzoic acid presents significant steric hindrance, which standard coupling reagents (like EDC/HOBt) often fail to overcome efficiently.
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Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized or procured material, the following self-validating analytical parameters must be met before proceeding to downstream API synthesis:
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High-Performance Liquid Chromatography (HPLC): Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. A single sharp peak should account for >96% Area Under Curve (AUC).
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1 H NMR (CDCl 3 , 400 MHz): Diagnostic signals must include a sharp singlet at ~3.95 ppm integrating for 3H ( −COOCH3 ) and a distinct singlet at ~3.05 ppm integrating for 3H ( −SO2CH3 ). The aromatic region will display a characteristic ABX spin system (ortho/meta coupling) due to the 1,2,4-substitution pattern.
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Mass Spectrometry (ESI-MS): Positive ion mode must yield an [M+H]+ peak at m/z 231.0.
References
- 具有邻-取代的苯基的哌嗪及其作为GLYT1抑制剂的用途 (Piperazines with ortho-substituted phenyl and their use as GLYT1 inhibitors) - Patent CN1867554B - Google Patents.
